molecular formula C13H16Cl3NO3 B1200943 Trichlamide CAS No. 70193-21-4

Trichlamide

Cat. No.: B1200943
CAS No.: 70193-21-4
M. Wt: 340.6 g/mol
InChI Key: NHTFLYKPEGXOAN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trichlamide is primarily used for the control of various fungal diseases in vegetables and ornamentals . .

Mode of Action

This compound’s mode of action involves the inhibition of microsomal lipid peroxidation . This non-systemic action suggests that this compound interferes with the normal metabolic processes of the target organisms, leading to their eventual death or inhibition.

Result of Action

The primary result of this compound’s action is the control of various fungal diseases in vegetables and ornamentals . By inhibiting microsomal lipid peroxidation, this compound disrupts the normal metabolic processes of the target fungi, leading to their death or growth inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichlamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzamide with 1-butoxy-2,2,2-trichloroethane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Trichlamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide (NK 483)
  • N-(1-butoxy-2,2,2-trichloroethyl)salicylamide (WL 105305)

Comparison: Trichlamide is unique in its structural configuration, particularly the presence of the trichloroethyl group, which imparts distinct chemical properties and biological activity. Compared to similar compounds, this compound exhibits higher efficacy as a fungicide due to its enhanced ability to disrupt fungal cell membranes .

Properties

IUPAC Name

N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTFLYKPEGXOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867877
Record name N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70193-21-4
Record name Trichlamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70193-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070193214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70193-21-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about Trichlamide's mechanism of action against Plasmodiophora brassicae, the causative agent of clubroot disease?

A1: Research indicates this compound effectively inhibits the development of Plasmodiophora brassicae. [] This fungicidal activity manifests as a reduction in root hair infection, hindering the formation of primary plasmodia, mature zoosporangia, and the release of zoospores. [] This ultimately leads to reduced club development and disease severity in plants. [] Further research suggests that this compound might inhibit the germination of Plasmodiophora brassicae spores, contributing to its efficacy against clubroot. []

Q2: Beyond clubroot, what other fungal diseases can this compound control?

A3: this compound has shown promising activity against potato common scab caused by Streptomyces scabies. [] Both broadcast and ridge applications of this compound dust significantly reduced disease incidence compared to untreated controls. [] These findings highlight this compound's potential as a broad-spectrum fungicide.

Q3: Are there any studies exploring the effects of this compound on soil microorganisms and processes?

A4: Research indicates that this compound can impact cellulose degradation in soil, particularly under flooded conditions. [, ] this compound completely inhibited cellulose degradation in both transitional and fully anaerobic flooded conditions. [] Further studies using cellulose sheets inserted into flooded soil revealed that this compound's inhibitory effect on cellulose decomposition is likely linked to its impact on the microbial populations involved in this process. [] Specifically, this compound appears to affect the colonization of cellulose by certain microorganisms, subsequently hindering the development of reductive conditions in flooded soil. [] This suggests that this compound's impact extends beyond its target pathogen and can influence broader soil microbial ecology.

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